molecular formula C5H7NO B1626438 5-Ethyloxazole CAS No. 32999-02-3

5-Ethyloxazole

Cat. No.: B1626438
CAS No.: 32999-02-3
M. Wt: 97.12 g/mol
InChI Key: YEPOTVONGBQFTP-UHFFFAOYSA-N
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Description

5-Ethyloxazole is a heterocyclic organic compound that belongs to the oxazole family. Oxazoles are characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of these heteroatoms imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

5-Ethyloxazole has a wide range of applications in scientific research, including:

Safety and Hazards

Ethyl oxazole-5-carboxylate, a related compound, is recommended for use as a laboratory chemical . It should be stored in cool, dry conditions in well-sealed containers . It is incompatible with oxidizing agents .

Future Directions

While specific future directions for 5-Ethyloxazole are not mentioned in the search results, oxazole derivatives in general have been the subject of extensive research due to their wide range of biological activities . This suggests that this compound and related compounds may have potential for further exploration in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with glyoxal in the presence of an acid catalyst, leading to the formation of the oxazole ring. Another approach involves the use of β-hydroxy amides, which undergo cyclization to form oxazolines, followed by oxidation to yield oxazoles .

Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity. These methods include the use of molecular iodine and hydroxylamine for the cyclization of terminal alkynes and aldehydes .

Chemical Reactions Analysis

Types of Reactions: 5-Ethyloxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole derivatives.

    Reduction: Reduction reactions can convert oxazoles to oxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted oxazoles, which can exhibit different biological and chemical properties depending on the substituents introduced.

Mechanism of Action

The mechanism of action of 5-Ethyloxazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways depend on the nature of the substituents on the oxazole ring, which can modulate its binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 5-Butyl-2-ethyloxazole

Comparison: 5-Ethyloxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxazole derivatives, it exhibits different reactivity and biological activity profiles, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

5-ethyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPOTVONGBQFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480756
Record name 5-Ethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32999-02-3
Record name 5-Ethyloxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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